molecular formula C₁₀H₆Cl₈ B041516 (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene CAS No. 5103-74-2

(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene

Cat. No. B041516
CAS RN: 5103-74-2
M. Wt: 409.8 g/mol
InChI Key: BIWJNBZANLAXMG-MRTOWHRVSA-N
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Description

This compound is a complex organic molecule characterized by multiple chloro groups and a tricyclic structure. It's a part of a broader class of compounds studied for their unique structural features and reactions.

Synthesis Analysis

The synthesis of such compounds involves complex organic reactions. For example, Mieusset and Brinker (2006) described the synthesis of related endo-3-diazotricyclo[3.2.1.0^2,4]oct-6-ene, a precursor for generating a neutral C8H8 molecule with a pyramidally tetracoordinated carbon (Mieusset & Brinker, 2006).

Molecular Structure Analysis

The molecular structure of compounds like the one is typically analyzed using techniques such as X-ray crystallography. Gubaidullin et al. (2003) conducted such an analysis on 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.0^3,5]octanes, which helps in understanding the structure of similarly complex molecules (Gubaidullin et al., 2003).

Chemical Reactions and Properties

The reactivity of such molecules can be quite complex. Camps et al. (1998) explored the synthesis and reactivity of related compounds, which gives insights into the potential chemical reactions of octachlorotricyclo[5.2.1.0^2,6]dec-8-ene (Camps et al., 1998).

Scientific Research Applications

Theoretical Molecule Replacement Proposals

  • A study explored new molecules derived from chlordane, a banned insecticide, to replace its usage. Molecules like (1S,2S,3R,6R,7R)-3,8,10,10-tetrachlorotricyclo[5,2,1.02,6]dec-8-ene were proposed, highlighting the potential of similar compounds in agricultural applications (Ouattara et al., 2021).

Synthesis and Structural Analysis

  • Research on the synthesis of novel homoconduritols and homoaminoconduritols indicates the chemical versatility and potential applications of compounds related to (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene in organic chemistry and pharmaceuticals (Kaya et al., 2016).

Novel Terpenoid Metabolites

  • A study identified novel terpenoid metabolites from the marine sponge Cymbastela hooperi, showcasing the potential of compounds structurally similar to (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene in marine biology and natural product chemistry (König & Wright, 1997).

Diels-Alder Reaction Studies

  • Research on the Diels-Alder reaction of related compounds suggests potential applications in synthetic chemistry, particularly in the synthesis of complex organic structures (Camps et al., 1984).

Safety And Hazards

This involves examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This involves looking at potential future research directions, such as new applications for the compound or new reactions it could be used in.


I hope this helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWJNBZANLAXMG-MPPHZFHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@H]([C@@H]1Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038346
Record name trans-Chlordane
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Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Sigma-Aldrich MSDS]
Record name trans-Chlordane
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Vapor Pressure

0.0000503 [mmHg]
Record name trans-Chlordane
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Product Name

trans-Chlordane

CAS RN

5103-74-2
Record name trans-Chlordane
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Record name trans-Chlordane
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Record name (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
Reactant of Route 2
Reactant of Route 2
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
Reactant of Route 3
Reactant of Route 3
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
Reactant of Route 4
Reactant of Route 4
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
Reactant of Route 5
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
Reactant of Route 6
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene

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